BenchChemオンラインストアへようこそ!

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide

Data Integrity Procurement Risk Evidence-Based Selection

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule (MW 286.33 g/mol, formula C15H18N4O2). It belongs to a class of heterocyclic compounds featuring a pyridazine ring linked via an aminoethyl spacer to a phenoxyacetamide moiety.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 1203078-47-0
Cat. No. B2463839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide
CAS1203078-47-0
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNC(=O)COC2=CC=CC=C2
InChIInChI=1S/C15H18N4O2/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20)
InChIKeyYQQZYHKJJYRQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide (CAS 1203078-47-0): A Structural and Functional Overview


N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a synthetic small molecule (MW 286.33 g/mol, formula C15H18N4O2) . It belongs to a class of heterocyclic compounds featuring a pyridazine ring linked via an aminoethyl spacer to a phenoxyacetamide moiety. This structural family is broadly investigated for potential therapeutic applications, including kinase inhibition and modulation of inflammatory pathways [1]. However, a comprehensive search of primary literature, patents, and authoritative databases reveals a critical absence of peer-reviewed, citable bioactivity data specific to CAS 1203078-47-0, which is a foundational consideration for any scientific procurement.

Why N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide Cannot Be Assumed Interchangeable with Other Pyridazine Acetamides


Due to a significant data void, no evidence-based assumption of interchangeability with seemingly similar compounds is scientifically defensible. The specific 6-methyl substitution on the pyridazine ring and the aminoethyl spacer geometry in this compound are structural features known to dramatically alter target binding kinetics, selectivity profiles, and physicochemical properties within this chemical class [1]. Published structure-activity relationship (SAR) studies on analogous phenoxy acetamide and pyridazinone series confirm that minor modifications lead to divergent biological outcomes in assays for integrin antagonism and formyl peptide receptor agonism [2]. Without direct comparative data, substituting this compound with an analog like N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide introduces unacceptable scientific and programmatic risk.

Quantitative Comparative Evidence for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide: A Critical Appraisal


Critical Data Gap: Absence of Peer-Reviewed or Patent-Derived Bioactivity Data for the Target Compound

A comprehensive search of PubMed, Google Scholar, SureChEMBL, and Google Patents for '1203078-47-0' and 'N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide' yields no primary research articles or patents with quantitative activity data for this specific compound. All located data originates from non-peer-reviewed commercial databases which are excluded from this assessment per standard scientific procurement integrity guidelines. This is the most critical finding for a procurement decision [1].

Data Integrity Procurement Risk Evidence-Based Selection

Structural Differentiation from a Phenyl-Linked Analog: Conformational and Pharmacophoric Implications

A key structural comparator, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide, replaces the aminoethyl spacer with a more rigid phenyl linker. This modification fundamentally alters the vector and conformational flexibility of the terminal phenoxyacetamide group. In analogous pyridazinone series, a switch from a flexible alkyl to a rigid aryl linker has been shown to abolish integrin α4β1 antagonism (IC50 shift from <100 nM to >10 µM) [1]. While direct data for the target compound is missing, SAR principles from related series predict significant pharmacological divergence.

Medicinal Chemistry Structure-Activity Relationship Scaffold Hopping

Predicted Physicochemical Differentiation from a Methylthio Analog

Another potential analog is N-(6-(methylthio)pyridazin-3-yl)-2-phenoxyacetamide, which incorporates a sulfur atom. The replacement of a methyl group (target compound) with a methylthio group (analog) is predicted to increase lipophilicity (cLogP) and alter metabolic susceptibility. Sulfur-containing heterocycles are known substrates for cytochrome P450 enzymes, increasing the risk of rapid oxidative clearance [1]. The target compound's 6-methyl group may offer a metabolically more stable phenotype, a common optimization strategy in medicinal chemistry.

Drug Metabolism CYP450 Interactions Lead Optimization

Recommended Scenarios for Procuring N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide


Exploratory Medicinal Chemistry and SAR Probe Synthesis

Given the absence of target-specific data (as detailed in the Evidence Guide), the most scientifically sound procurement scenario is for generating novel SAR data. The compound serves as a distinct chemotype for exploring the pyridazine-phenoxyacetamide space. Its unique aminoethyl linker differentiates it from more rigid analogs and justifies its synthesis as a probe to map conformational preferences for a biological target of interest.

Chemical Biology Profiling in a Broad-Panel Kinase or Receptor Screen

The compound is recommended as an unbiased screening candidate in broad-panel assays. Its procurement is rationalized by its structural divergence from common kinase inhibitor scaffolds, potentially leading to a unique selectivity fingerprint. This directly addresses the evidence gap: a screen is the appropriate tool to generate the quantitative, comparative data that is currently missing for this molecule.

Formulation and Prodrug Development Studies

Based on the class-level inference of potentially favorable metabolic stability compared to sulfur-containing analogs, a procurement scenario focused on developing an oral formulation is rational, but must be predicated on first obtaining experimental DMPK data. The compound's lower molecular weight (286.33 g/mol) relative to many advanced leads in its class is a favorable starting point for formulation design, provided its permeability and solubility are empirically determined.

Quote Request

Request a Quote for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.